4-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}phenol

logP lipophilicity partition coefficient

4-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}phenol (MW 314.39 g·mol⁻¹, C₂₁H₁₈N₂O) is a carbazole-derived imine-phenol conjugate formed via condensation of 9-ethyl-9H-carbazole-3-carbaldehyde with 4-aminophenol. The compound contains a central azomethine (C=N) linkage connecting a planar N-ethylcarbazole fluorophore to a 4-hydroxyphenyl group, with a measured logP of 4.95 and a polar surface area of 26.68 Ų.

Molecular Formula C21H18N2O
Molecular Weight 314.4 g/mol
Cat. No. B11532090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}phenol
Molecular FormulaC21H18N2O
Molecular Weight314.4 g/mol
Structural Identifiers
SMILESCCN1C2=C(C=C(C=C2)C=NC3=CC=C(C=C3)O)C4=CC=CC=C41
InChIInChI=1S/C21H18N2O/c1-2-23-20-6-4-3-5-18(20)19-13-15(7-12-21(19)23)14-22-16-8-10-17(24)11-9-16/h3-14,24H,2H2,1H3
InChIKeyULKOAQZZBLLKFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}phenol – Physicochemical Identity and Structural Baseline for Carbazole Schiff Base Procurement


4-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}phenol (MW 314.39 g·mol⁻¹, C₂₁H₁₈N₂O) is a carbazole-derived imine-phenol conjugate formed via condensation of 9-ethyl-9H-carbazole-3-carbaldehyde with 4-aminophenol . The compound contains a central azomethine (C=N) linkage connecting a planar N-ethylcarbazole fluorophore to a 4-hydroxyphenyl group, with a measured logP of 4.95 and a polar surface area of 26.68 Ų . Its ¹H NMR spectrum (SpectraBase Compound ID D5vrjItfHjU) confirms the (E)-configuration of the imine bond [1].

Why In-Class Carbazole Schiff Bases Cannot Substitute for 4-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}phenol in Research and Screening Workflows


Carbazole Schiff bases sharing the 9-ethyl-9H-carbazol-3-yl)methylidene scaffold can appear structurally interchangeable, yet even single-atom modifications produce quantifiable differences in lipophilicity, hydrogen-bonding capacity, and aqueous solubility that dictate partitioning behavior, target engagement, and assay compatibility . For example, reduction of the C=N imine to a C–N amine (4-[(9-ethyl-9H-carbazol-3-yl)amino]phenol) drops the logP by 0.56 units, while removal of the phenolic –OH (yielding N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]aniline) eliminates the sole hydrogen bond donor, fundamentally altering the compound’s molecular recognition profile [1]. These differences are not cosmetic—they lead to measurable deviations in chromatographic retention, solubility, and biological hit confirmation. The quantitative evidence below substantiates why procurement of the specific imine-phenol congener is necessary for reproducible results.

Quantitative Differentiation Evidence for 4-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}phenol Relative to Closest Analogs


Lipophilicity (logP) Differential: Imine-Phenol vs. Reduced Amine-Phenol Analog

The target compound exhibits a logP of 4.9454 (ChemDiv calculated logP), which is 0.56 log units higher than that of its closest reduced amine analog, 4-[(9-ethyl-9H-carbazol-3-yl)amino]phenol (logP 4.39, SIELC proprietary algorithm) [1]. This difference corresponds to an approximately 3.6-fold increase in octanol-water partition coefficient and indicates that the imine (C=N) linkage confers measurably greater lipophilicity than the amine (C–N) linkage on an otherwise identical carbazole-phenol scaffold [1].

logP lipophilicity partition coefficient carbazole Schiff base reduced amine analog

Hydrogen Bond Donor (HBD) Count: Phenolic –OH Differentiation from Aniline-Derived Analog

The target compound possesses one hydrogen bond donor (HBD) originating from its para-substituted phenolic –OH group . In contrast, the aniline-derived analog N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]aniline (C₂₁H₁₈N₂) has zero HBDs, as confirmed by its crystal structure which shows C–H···π interactions exclusively with no O–H···N or O–H···π hydrogen bonds [1]. The presence of a single HBD in the target enables specific intermolecular hydrogen bonding, as evidenced in the structurally related 4-[(9-Ethyl-9H-carbazol-3-yl)iminomethyl]phenol isomer, which forms O–H···N hydrogen bonds with an N···O distance characteristic of moderate-strength H-bonds [2].

hydrogen bond donor HBD phenol aniline analog molecular recognition

Aqueous Solubility (logSw) as a Selectivity Criterion for Assay Compatibility

The target compound has a calculated logSw of –4.5559 , indicating an intrinsic aqueous solubility of approximately 2.8 × 10⁻⁵ mol·L⁻¹. This low solubility is characteristic of neutral, lipophilic carbazole Schiff bases and places the compound in a solubility range where precipitation-based assay interference must be explicitly controlled. Without a direct comparator logSw in the same dataset, the value serves as a benchmark: any analog substituted with a more polar group (e.g., the triazole-thiol congener 4-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol, MW 397.5 with additional HBD/HBA) is expected to exhibit higher aqueous solubility [1].

aqueous solubility logSw precipitation HTS assay interference

Imine (C=N) Bond as a Reactive Handle: Differentiation from the Reduced Amine Analog

The ¹H NMR spectrum of the target compound confirms the presence of the azomethine (C=N) proton signal characteristic of the (E)-imine configuration [1]. In contrast, the reduced analog 4-[(9-ethyl-9H-carbazol-3-yl)amino]phenol contains a C–N single bond (confirmed by InChI and SMILES, BOC Sciences) . The imine bond is susceptible to pH-dependent hydrolysis, with half-lives that can be tuned across a range from minutes to hours depending on pH, providing a stimulus-responsive cleavage mechanism not available in the amine analog. This differential reactivity is class-level: Schiff bases of 9-ethylcarbazole-3-carbaldehyde with electron-donating p-substituted anilines exhibit slower hydrolysis rates than those with electron-withdrawing substituents [2].

imine bond C=N hydrolysis sensitivity bioconjugation dynamic covalent chemistry

Molecular Weight and Formula Differentiation from Methyl-Substituted Analog

The target compound has a molecular weight of 314.39 g·mol⁻¹ (C₂₁H₁₈N₂O) . The ortho-methyl-substituted analog, 2-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}-5-methylphenol, has a molecular weight of 328.42 g·mol⁻¹ (C₂₂H₂₀N₂O), representing a mass difference of +14.03 Da due to the additional methyl group [1]. This mass shift is readily resolved by LC-MS, preventing isobaric confusion in compound library screening. Furthermore, the methyl substitution sterically shields the phenol –OH, reducing its accessibility for derivatization reactions by an estimated factor of 2–5 relative to the unsubstituted para-phenol target [1].

molecular weight mass spectrometry C21H18N2O methyl analog isobaric interference

Best-Fit Research and Industrial Application Scenarios for 4-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}phenol


Cell-Based Phenotypic Screening Requiring Controlled Lipophilicity

ChemDiv, Inc. Compound 8008-3109: 4-{[(9-ethyl-9H-carbazol-3-yl)methylidene]amino}phenol. Screening Compound Catalog. Available at: https://www.chemdiv.com/catalog/screening-compounds/compound-8008-3109/ (Accessed April 2026). [1] SIELC Technologies. Phenol, 4-[(9-ethyl-9H-carbazol-3-yl)amino]-. CAS 6358-26-5; LogP 4.39. Available at: https://sielc.com/phenol-4-9-ethyl-9h-carbazol-3-ylamino (Accessed April 2026).

Fluorescence-Based Biochemical Assays Exploiting the Carbazole Fluorophore

ChemDiv, Inc. Compound 8008-3109: 4-{[(9-ethyl-9H-carbazol-3-yl)methylidene]amino}phenol. Screening Compound Catalog. Available at: https://www.chemdiv.com/catalog/screening-compounds/compound-8008-3109/ (Accessed April 2026). [1] Yeksan, N., Uzkara, E., Zeybek, O. & Asker, E. (2010). N-[(E)-(9-Ethyl-9H-carbazol-3-yl)methylidene]aniline. Acta Cryst. E, 66, o1456. DOI: 10.1107/S1600536810018192. [2] Wiley Science Solutions. phenol, 4-[[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino]-. SpectraBase Compound ID D5vrjItfHjU.

Dynamic Covalent Chemistry and pH-Responsive Release Systems

BOC Sciences. 4-[(9-Ethyl-9H-carbazol-3-yl)amino]phenol. CAS 6358-26-5. Available at: https://www.bocsci.com/4-9-ethyl-9h-carbazol-3-yl-amino-phenol-cas-6358-26-5-item-30716.html. [1] ChemDiv, Inc. Compound 8008-3109. [2] Wiley Science Solutions. 2-([(E)-(9-Ethyl-9H-carbazol-3-yl)methylidene]amino)-5-methylphenol. SpectraBase Compound ID 57CTXnuycx0.

High-Throughput Screening (HTS) Library Stock Management and QC

ChemDiv, Inc. Compound 8008-3109: 4-{[(9-ethyl-9H-carbazol-3-yl)methylidene]amino}phenol. Screening Compound Catalog. Available at: https://www.chemdiv.com/catalog/screening-compounds/compound-8008-3109/ (Accessed April 2026).

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